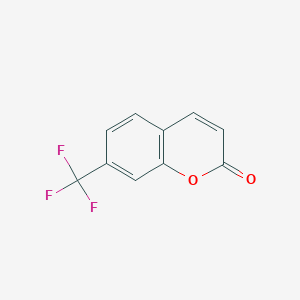

7-(Trifluoromethyl)-2H-chromen-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H5F3O2 |

|---|---|

Molecular Weight |

214.14 g/mol |

IUPAC Name |

7-(trifluoromethyl)chromen-2-one |

InChI |

InChI=1S/C10H5F3O2/c11-10(12,13)7-3-1-6-2-4-9(14)15-8(6)5-7/h1-5H |

InChI Key |

HQSQHCZPBHDELI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 7 Trifluoromethyl 2h Chromen 2 One and Analogs

Established Synthetic Routes to the 2H-Chromen-2-one Core

The foundational 2H-chromen-2-one structure can be assembled through a variety of condensation and cyclization reactions. These methods, developed over more than a century, offer diverse pathways to a wide array of substituted coumarins.

Pechmann Condensation Approaches

The Pechmann condensation, first reported by Hans von Pechmann in 1883, is a cornerstone of coumarin (B35378) synthesis. wikipedia.org This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org The mechanism proceeds through an initial transesterification followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration to form the coumarin ring. wikipedia.org

While a direct synthesis of 7-(Trifluoromethyl)-2H-chromen-2-one via this method would ideally start from 3-(trifluoromethyl)phenol (B45071), detailed reports on this specific reaction are not prevalent in the literature. However, the synthesis of the closely related analog, 7-hydroxy-4-(trifluoromethyl)coumarin (B41306), is well-documented and provides a strong model for the synthesis of the target compound. This synthesis involves the Pechmann condensation of resorcinol (B1680541) with ethyl trifluoroacetoacetate. The reaction is typically catalyzed by strong acids such as sulfuric acid or phosphoric acid.

A representative procedure for the synthesis of 7-hydroxy-4-(trifluoromethyl)coumarin involves the slow addition of a mixture of resorcinol and ethyl trifluoroacetoacetate to chilled concentrated sulfuric acid, followed by a prolonged reaction time at low temperatures. The product is then isolated by precipitation in ice water and purified by recrystallization.

| Starting Phenol | β-Ketoester/Anhydride (B1165640) | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Resorcinol | Trifluoroacetic anhydride | Concentrated H₂SO₄ | 0°C, 12 h | 7-Hydroxy-4-(trifluoromethyl)coumarin | 55.6% |

| 3-Hydroxyphenol | Trifluoroacetic anhydride | Concentrated H₃PO₄ | Room temperature, 12 h | 7-Hydroxy-4-(trifluoromethyl)coumarin | Not specified |

This table presents data for the synthesis of a close analog, 7-hydroxy-4-(trifluoromethyl)coumarin, as a model for the Pechmann condensation approach.

Knoevenagel Condensation Strategies

The Knoevenagel condensation provides another versatile route to the coumarin nucleus. This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic ester or cyanoacetate, in the presence of a basic catalyst like piperidine (B6355638) or an ionic liquid. ic.ac.uknih.gov The reaction proceeds through a nucleophilic addition to the aldehyde carbonyl, followed by an intramolecular cyclization and elimination of water to form the coumarin ring. ic.ac.uk

For the synthesis of 7-(trifluoromethyl)coumarin analogs, a suitably substituted salicylaldehyde (B1680747), such as 2-hydroxy-4-(trifluoromethyl)benzaldehyde, would be the required starting material. The reaction conditions can be optimized by using microwave irradiation, which has been shown to significantly reduce reaction times and improve yields in solvent-free conditions. ic.ac.uk

Perkin and Reformatsky Reactions in Coumarin Synthesis

The Perkin reaction, one of the oldest methods for coumarin synthesis, involves the condensation of a salicylaldehyde with an acid anhydride and its corresponding sodium or potassium salt. wikipedia.orglongdom.org This reaction typically requires high temperatures to proceed. The mechanism involves the formation of an enolate from the anhydride, which then adds to the aldehyde. Subsequent intramolecular acylation and elimination lead to the formation of the coumarin ring. byjus.com While historically significant, the harsh reaction conditions can limit its applicability for substrates with sensitive functional groups.

The Reformatsky reaction offers a milder alternative for the synthesis of certain coumarin derivatives. This reaction employs an α-haloester and zinc metal to generate an organozinc reagent, which then adds to a carbonyl compound. researchgate.net In the context of coumarin synthesis, this reaction is typically used to prepare 3,4-disubstituted coumarins. researchgate.net The reaction of a salicylaldehyde with an α-bromoester in the presence of zinc would lead to a β-hydroxy ester intermediate, which can then undergo lactonization to form the coumarin ring.

Intramolecular Cyclization and Cascade Reactions

Modern synthetic methodologies have introduced more sophisticated approaches to the coumarin core, including intramolecular cyclizations and cascade reactions. Intramolecular hydroarylation of aryl propiolates has emerged as a powerful tool for the synthesis of coumarins. researchgate.net This reaction, often catalyzed by transition metals such as gold or platinum, involves the cyclization of a phenol-derived propiolic ester. researchgate.net The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization, making it a potentially valuable method for accessing specifically substituted coumarins.

Cascade reactions, which involve a series of sequential reactions in a single pot, offer an efficient and atom-economical approach to complex molecules. For coumarin synthesis, cascade reactions can be designed to rapidly assemble the bicyclic ring system from simple starting materials. For example, a cascade reaction involving a Michael addition followed by an intramolecular cyclization and dehydration can lead to highly functionalized coumarins. While specific examples leading directly to this compound are not abundant, the principles of cascade reactions can be applied to the design of novel synthetic routes.

Regioselective Trifluoromethylation Techniques for Coumarin Scaffolds

The introduction of a trifluoromethyl group onto a pre-formed coumarin scaffold requires methods that are both efficient and regioselective. Directing the trifluoromethylation to the C-7 position is a key challenge.

Direct Trifluoromethylation Strategies at the C-7 Position

Direct C-H trifluoromethylation of aromatic and heteroaromatic compounds has become an area of intense research. However, achieving high regioselectivity on a molecule with multiple potential reaction sites, such as coumarin, is a significant hurdle. Most reported radical trifluoromethylation reactions on the coumarin ring system, for instance using the Langlois reagent (CF₃SO₂Na) and an oxidant, tend to favor the electron-deficient C-3 position. rsc.orgrsc.orgresearchgate.net

While direct C-7 trifluoromethylation of the parent coumarin is not a well-established method, several strategies could be hypothetically employed:

Electrophilic Trifluoromethylation: The use of powerful electrophilic trifluoromethylating reagents, such as Umemoto's or Togni's reagents, could potentially be directed to the C-7 position. chem-station.com The success of such a reaction would depend on the relative electron density of the different positions on the coumarin ring. The C-7 position is part of the benzene (B151609) ring and its reactivity towards electrophiles would be influenced by the electron-donating nature of the pyrone oxygen.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating trifluoromethyl radicals. princeton.edu While many examples focus on the trifluoromethylation of alkenes and electron-rich heterocycles, the development of new photocatalytic systems could potentially enable the regioselective C-H trifluoromethylation of coumarins at the C-7 position.

Given the current state of the literature, the most practical approach to obtaining this compound is likely through the construction of the coumarin ring from a precursor that already contains the trifluoromethyl group at the desired position, such as 3-(trifluoromethyl)phenol in a Pechmann condensation.

Trifluoromethyl Radical Addition Methodologies

The introduction of a trifluoromethyl group onto a coumarin ring can be effectively achieved through radical addition methodologies. One prominent method involves the manganese(III)-mediated direct Csp2–H radical trifluoromethylation of coumarins. rsc.org This approach utilizes sodium trifluoromethanesulfinate (CF3SO2Na), commonly known as the Langlois reagent, to generate trifluoromethyl radicals. rsc.org The reaction proceeds to afford selectively 3-trifluoromethyl coumarins in moderate to good yields. rsc.org This methodology is also applicable to the trifluoromethylation of other heterocyclic compounds like quinolinones and pyrimidinones. rsc.org

Electrophilic and Nucleophilic Trifluoromethylation Approaches

Electrophilic Trifluoromethylation: This approach involves the reaction of an electron-rich substrate (nucleophile) with an electrophilic source of the trifluoromethyl group ("CF3+"). Several electrophilic trifluoromethylating reagents have been developed, including Umemoto's, Togni's, and Baran's reagents. chem-station.comchem-station.com These reagents can be used to introduce the CF3 group onto various organic molecules. chem-station.com For coumarin synthesis, electrophilic trifluoromethylation can be a viable strategy, particularly for targeting specific positions on the coumarin ring that exhibit nucleophilic character. The reaction mechanism involves the attack of the coumarin substrate on the electrophilic trifluoromethylating agent. chem-station.com

Nucleophilic Trifluoromethylation: In contrast, nucleophilic trifluoromethylation involves the reaction of an electron-deficient substrate (electrophile) with a nucleophilic trifluoromethyl source ("CF3-"). semanticscholar.orgresearchgate.net A common reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent. semanticscholar.orgresearchgate.net This method is particularly useful for the trifluoromethylation of carbonyl compounds. researchgate.net In the context of coumarin synthesis, this could involve the reaction of a coumarin precursor containing an electrophilic center with a nucleophilic CF3 reagent. The reaction generally proceeds via the generation of a trifluoromethyl anion, which then attacks the electrophilic site on the substrate. semanticscholar.org

Specific Synthesis Protocols for this compound

While specific protocols exclusively for this compound are not extensively detailed, methods for the synthesis of analogous trifluoromethylated coumarins provide valuable insights into the required reaction conditions.

Detailed Reaction Conditions and Catalytic Systems

The synthesis of 4-(trifluoromethyl) coumarins has been achieved using nano sulfated-titania as a solid acid catalyst under solvent-free conditions. oiccpress.com This heterogeneous catalyst demonstrates high activity in promoting the synthesis of these derivatives. oiccpress.com For the synthesis of 4-trifluoromethyl-6,7-dihydroxycoumarin, a Pechmann condensation reaction can be employed, reacting 1,2,4-triacetoxybenzene (B1630906) with ethyl 4,4,4-trifluoroacetoacetate in the presence of a catalyst like perchloric acid. nih.gov

Another relevant protocol is the synthesis of 2-trifluoromethyl chromenes, which can serve as precursors to the corresponding 2-one derivatives. This can be achieved through a double carbonyl-ene reaction of o-isopropenylphenols with trifluoroacetic anhydride. rsc.org

Optimization of Reaction Parameters and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of the target compound. Key parameters that are often optimized include the choice of catalyst, solvent, reaction temperature, and reaction time.

In the synthesis of 4-(trifluoromethyl) coumarins using nano sulfated-titania, a factorial design study revealed a positive effect of reaction temperature and the amount of catalyst on the reaction outcome. oiccpress.com For the synthesis of α-trifluoromethylated tertiary alcohols bearing coumarins, a study on the reaction of 3-(trifluoroacetyl)coumarin (B2731086) with pyrrole (B145914) demonstrated that the reaction proceeds with high yields under catalyst-free, mild conditions. nih.govsemanticscholar.org A screening of solvents indicated that dichloromethane (B109758) (CH2Cl2) was optimal, and the reaction proceeded efficiently at room temperature. semanticscholar.org

Below is an interactive table summarizing the optimization of reaction conditions for the synthesis of a 3-(2,2,2-trifluoro-1-hydroxy-1-(2-methyl-1H-pyrrol-3-yl)ethyl)-2H-chromen-2-one derivative, which highlights the influence of various parameters on the yield.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of complex organic molecules to reduce environmental impact. This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

Solvent-Free and Aqueous Medium Reactions

Solvent-free reactions offer significant environmental benefits by eliminating the use of volatile organic compounds. The synthesis of 4-(trifluoromethyl) coumarins using nano sulfated-titania as a solid acid catalyst is a prime example of a solvent-free approach. oiccpress.com This method is described as environmentally benign, with easy handling and high yields. oiccpress.com

Biocatalytic Synthesis Pathways

While direct biocatalytic routes to this compound are not extensively documented in publicly available research, the enzymatic synthesis of structurally related trifluoromethylated coumarin derivatives provides significant insights into the potential of biocatalysis in this area. A notable example is the enzyme-catalyzed synthesis of coumarin aminophosphonates derived from 7-amino-4-(trifluoromethyl)coumarin (B1665040). nih.gov

This methodology employs a lipase-catalyzed Kabachnik-Fields reaction. The process involves the reaction of an aldehyde, 7-amino-4-(trifluoromethyl)coumarin, and dimethyl phosphite (B83602) in the presence of a biocatalyst. nih.gov Research has demonstrated that immobilized lipase (B570770) B from Candida antarctica (Novozym 435) is a particularly effective catalyst for this transformation. nih.gov

The reaction proceeds under mild conditions, and a key advantage of this biocatalytic approach is the potential for catalyst recycling and reuse. The enzyme's high selectivity can also lead to the formation of specific stereoisomers, a critical aspect in the synthesis of bioactive molecules. The plausible mechanism for this reaction suggests that the enzyme's active site facilitates the formation of an imine intermediate, followed by the nucleophilic addition of the phosphite. nih.gov

| Enzyme | Substrates | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Immobilized lipase B from Candida antarctica (Novozym 435) | Aldehyde, 7-amino-4-(trifluoromethyl)coumarin, Dimethyl phosphite | Solvent-free or in 2-Me-THF, 30°C, 18h, 200 rpm | Good to excellent yields (up to 92% for some derivatives) | nih.gov |

Sustainable Catalysis in Trifluoromethyl Coumarin Production

Sustainable catalysis in the production of trifluoromethyl coumarins focuses on the use of environmentally benign catalysts and reaction conditions. A prominent strategy is the use of solid acid catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste.

An example of this approach is the synthesis of 4-(trifluoromethyl) coumarins using nano sulfated-titania as a solid acid heterogeneous catalyst under solvent-free conditions. This method offers several advantages, including high yields, ease of handling, and operational convenience, aligning with the principles of green chemistry. The catalyst's reusability without a significant loss of activity has also been demonstrated.

Beyond this specific example, a range of other sustainable and green chemistry approaches are applicable to the synthesis of coumarin derivatives and could be adapted for trifluoromethylated analogs. researchgate.net These include:

Heterogeneous Catalysis: The use of other solid acid catalysts such as zeolites (e.g., H-BEA), zirconia-based catalysts, and Amberlyst-15 has been reported for coumarin synthesis via Pechmann condensation. researchgate.netcore.ac.uk These catalysts are advantageous due to their stability, reusability, and the elimination of corrosive and hazardous liquid acid waste streams. researchgate.netcore.ac.uk

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods.

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction efficiency and promote synthesis under milder conditions.

Solvent-Free Reactions: Conducting reactions without a solvent, as demonstrated with the nano sulfated-titania catalyst, reduces the environmental impact associated with solvent use, purification, and disposal.

| Catalyst/Method | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Nano sulfated-titania | Synthesis of 4-(Trifluoromethyl) coumarins | Solid acid, solvent-free, reusable, high yields | |

| Zeolite H-BEA, Amberlyst-15 | Pechmann condensation for coumarin synthesis | Solid acid, reusable, eliminates acidic waste | researchgate.netcore.ac.uk |

| Zirconia-based catalysts | Pechmann reaction for coumarin synthesis | Heterogeneous, solvent-free conditions | researchgate.net |

| Microwave and Ultrasound Assistance | General coumarin synthesis | Reduced reaction times, improved yields, energy efficiency |

Despite a comprehensive search for scholarly articles and spectral data, specific experimental ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) data for the compound this compound could not be located. The search consistently yielded information for structurally similar but distinct compounds, such as 7-hydroxy-4-(trifluoromethyl)coumarin and 7-amino-4-(trifluoromethyl)coumarin.

To fulfill the user's request for an article focusing solely on this compound with detailed, accurate spectroscopic data and tables, this specific information is essential. Presenting data from related derivatives would be scientifically inaccurate and would not adhere to the strict outline provided.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and specificity at this time due to the absence of published experimental data for this compound in the available resources.

Spectroscopic and Structural Elucidation of 7 Trifluoromethyl 2h Chromen 2 One

Mass Spectrometry (MS) Techniques

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry provides critical information for the structural elucidation of organic compounds by analyzing the fragmentation patterns of molecular ions. For 7-(Trifluoromethyl)-2H-chromen-2-one, electron ionization (EI) mass spectrometry is expected to reveal a characteristic fragmentation pathway dominated by the stable coumarin (B35378) core and the influence of the trifluoromethyl substituent.

The fragmentation of the coumarin skeleton itself is well-documented. benthamopen.com Under EI conditions, the molecular ion typically undergoes a retro-Diels-Alder reaction, leading to the expulsion of a carbon monoxide (CO) molecule from the pyrone ring. This results in the formation of a stable benzofuran (B130515) radical cation, which often represents a prominent peak in the mass spectrum. benthamopen.com

For this compound (molar mass: 214.14 g/mol ), the molecular ion peak [M]•+ would be observed at m/z 214. The primary fragmentation step would be the loss of CO (28 Da), yielding a fragment ion at m/z 186. This fragment corresponds to the 6-(trifluoromethyl)benzofuran radical cation. Subsequent fragmentation could involve the loss of a fluorine atom or the entire CF3 group, although the C-CF3 bond is strong. The presence of the trifluoromethyl group can also lead to characteristic fragments containing fluorine. Further fragmentation of the benzofuran ring system can also occur, leading to smaller charged species.

A proposed fragmentation pathway and the expected major ions are summarized in the table below.

| Ion | Proposed Structure | m/z (Expected) | Notes |

| [M]•+ | This compound radical cation | 214 | Molecular Ion |

| [M - CO]•+ | 6-(Trifluoromethyl)benzofuran radical cation | 186 | Resulting from the characteristic loss of carbon monoxide from the pyrone ring. benthamopen.com |

| [M - CO - F]•+ | 167 | Loss of a fluorine atom from the benzofuran fragment. | |

| [M - CO - CF3]•+ | Benzofuran radical cation | 117 | Loss of the trifluoromethyl radical. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups and understanding the bonding characteristics within a molecule.

The vibrational spectrum of this compound is characterized by the distinct modes of the coumarin bicyclic system and the trifluoromethyl group. The coumarin structure consists of a benzene (B151609) ring fused to a pyrone ring.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear in the region of 3000-3100 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic and pyrone rings typically produce a series of bands in the 1450-1650 cm⁻¹ region. For the related compound 7-amino-4-trifluoromethyl coumarin, these vibrations are observed in both FT-IR and FT-Raman spectra at approximately 1663, 1630, 1617, 1454, 1413, and 1361 cm⁻¹. ias.ac.in

C-O Stretching: The C-O-C stretching vibrations of the lactone ether linkage are typically found in the 1000-1300 cm⁻¹ range.

Two of the most characteristic vibrations for this compound are the carbonyl (C=O) stretch of the lactone and the stretching modes of the trifluoromethyl (CF₃) group.

The carbonyl stretching frequency of the α,β-unsaturated lactone in the coumarin ring is a strong and sharp band in the IR spectrum. For the analogous compound 7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one, this band is observed at 1703 cm⁻¹. mdpi.com This is a typical value for a six-membered ring lactone conjugated with a double bond.

The trifluoromethyl group gives rise to several intense absorption bands in the IR spectrum due to the C-F stretching vibrations. These are typically located in the 1100-1400 cm⁻¹ region. For 7-amino-4-trifluoromethyl coumarin, a medium to weak band observed in both FT-IR and FT-Raman spectra at 1272 cm⁻¹ and 1274 cm⁻¹, respectively, is assigned to the C-CF₃ stretching vibration. ias.ac.inresearchgate.net In 7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one, characteristic bands are noted at 1280 cm⁻¹ and 1127 cm⁻¹. mdpi.com The CF₃ rocking mode is a lower frequency vibration, observed at 255 cm⁻¹ in the FT-Raman spectrum of a related coumarin. ias.ac.in

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Source (Related Compound) |

| Carbonyl (C=O) Stretching | 1703 | 7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one mdpi.com |

| C-CF₃ Stretching | 1272 - 1280 | 7-amino-4-trifluoromethyl coumarin ias.ac.in, 7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one mdpi.com |

| CF₃ Stretching | 1127 | 7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one mdpi.com |

| Aromatic C=C Stretching | 1400 - 1665 | 7-amino-4-trifluoromethyl coumarin ias.ac.in |

X-ray Crystallography for Solid-State Structure Determination

The coumarin ring system is known to be essentially planar. researchgate.net The fusion of the benzene and pyrone rings results in a rigid, flat molecular core. The trifluoromethyl group attached to this planar system would exhibit a tetrahedral geometry around the carbon atom. In the solid state, molecules would likely pack in a parallel-displaced or herringbone geometry, influenced by intermolecular interactions such as C-H···O and potential halogen bonding involving the fluorine atoms. The planarity of the coumarin core facilitates π-π stacking interactions, which are common in the crystal structures of aromatic compounds.

Data from the related compound 4-(trifluoromethyl)-7-coumarinyl trifluoromethanesulfonate (B1224126) illustrates the type of information obtained from a crystallographic study.

| Parameter | Value (for 4-(trifluoromethyl)-7-coumarinyl trifluoromethanesulfonate) researchgate.net |

| Chemical Formula | C₁₁H₄F₆O₅S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.7997(4) |

| b (Å) | 12.6338(4) |

| c (Å) | 12.9238(5) |

| α (°) | 109.674(3) |

| β (°) | 95.183(3) |

| γ (°) | 98.301(3) |

| Volume (ų) | 1323.77(9) |

| Z (molecules per cell) | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Characteristics

UV-Vis spectroscopy measures the electronic transitions within a molecule. The coumarin scaffold is a well-known chromophore, and its derivatives often exhibit significant absorption and fluorescence properties. The absorption characteristics of this compound are dictated by the π→π* transitions within the conjugated bicyclic system.

The position of the main absorption band is sensitive to the substituents on the coumarin ring. The trifluoromethyl group at the 7-position acts as an electron-withdrawing group, which can influence the energy of the electronic transitions. Data from the structurally similar 7-Hydroxy-4-(trifluoromethyl)coumarin (B41306) shows a strong absorption maximum (λ_max) in ethanol. photochemcad.com The hydroxyl group is an auxochrome that typically causes a bathochromic (red) shift in the absorption spectrum. Therefore, this compound, lacking this hydroxyl group, would be expected to have its primary absorption band at a slightly shorter wavelength (a hypsochromic or blue shift).

The electronic absorption is attributed to transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are primarily located on the π-system of the coumarin core.

| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| 7-Hydroxy-4-(trifluoromethyl)coumarin photochemcad.com | Ethanol | 338 | 12,600 |

Chemical Reactivity and Derivatization of 7 Trifluoromethyl 2h Chromen 2 One

Reactivity of the Coumarin (B35378) Lactone Ring System

The reactivity of the coumarin core in 7-(Trifluoromethyl)-2H-chromen-2-one is centered around the α,β-unsaturated lactone, which provides sites for both nucleophilic and electrophilic attack.

Nucleophilic Addition and Ring-Opening Reactions

The coumarin lactone ring is susceptible to nucleophilic attack, particularly at the C-4 position (Michael addition) and the carbonyl carbon (C-2). The presence of a strong electron-withdrawing trifluoromethyl group at the C-7 position enhances the electrophilicity of the coumarin system, making it more reactive towards nucleophiles compared to unsubstituted coumarin.

Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl group at C-2, which can subsequently lead to ring-opening of the lactone. Similarly, harsh reaction conditions, such as treatment with strong acids or bases, can induce hydrolysis of the lactone, yielding the corresponding cinnamic acid derivative. Under basic conditions, this proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by elimination to open the ring.

| Reaction Type | Reagent/Condition | Product Type |

| Michael Addition | Soft nucleophiles (e.g., amines, thiols) | 3,4-Dihydrocoumarin derivatives |

| Carbonyl Addition | Strong nucleophiles (e.g., Grignard reagents) | Ring-opened products |

| Hydrolysis | Strong acid or base | Cinnamic acid derivatives |

Electrophilic Aromatic Substitution on the Benzenoid Ring

The benzene (B151609) ring of the coumarin system can undergo electrophilic aromatic substitution. The trifluoromethyl group (CF₃) at the C-7 position is a powerful deactivating group due to its strong electron-withdrawing nature. This deactivation makes electrophilic aromatic substitution reactions more challenging compared to coumarins with electron-donating groups.

Furthermore, the trifluoromethyl group is a meta-director. Therefore, incoming electrophiles will preferentially add to the positions meta to the CF₃ group, which are the C-6 and C-8 positions. However, the directing influence of the lactone ring itself must also be considered. The oxygen atom of the lactone can donate electron density to the ring, activating the ortho and para positions relative to it (C-5 and C-7). In the case of this compound, the powerful meta-directing effect of the CF₃ group at C-7 is expected to dominate, directing substitution primarily to the C-6 and C-8 positions. For instance, nitration of substituted coumarins has been shown to be highly dependent on the nature and position of existing substituents. In the case of 7-hydroxy-4-methylcoumarin, nitration can occur at the 6 and 8 positions jetir.orgresearchgate.net. Given the deactivating nature of the CF₃ group, harsher conditions would likely be required for electrophilic substitution on this compound.

| Reaction | Reagent | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | 6-Nitro-7-(trifluoromethyl)-2H-chromen-2-one and 8-Nitro-7-(trifluoromethyl)-2H-chromen-2-one |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 6-Halo-7-(trifluoromethyl)-2H-chromen-2-one and 8-Halo-7-(trifluoromethyl)-2H-chromen-2-one |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 6-Acyl-7-(trifluoromethyl)-2H-chromen-2-one and 8-Acyl-7-(trifluoromethyl)-2H-chromen-2-one |

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability, but under certain conditions, it can undergo transformations.

Stability and Reactivity of the C-F Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the trifluoromethyl group exceptionally stable and generally unreactive. This stability is a key feature of many trifluoromethylated compounds. However, recent advances in catalysis have enabled the activation and functionalization of the C-F bond in trifluoromethylarenes. These reactions often require specific catalysts, such as transition metals or strong Lewis acids, and proceed under controlled conditions researchgate.netnih.govresearchgate.netrsc.org. Such transformations are challenging due to the increasing strength of the remaining C-F bonds as fluorine atoms are sequentially removed.

Functional Group Interconversions involving CF₃ (if applicable)

While the direct conversion of a trifluoromethyl group into other functionalities on a coumarin scaffold is not widely reported, methods developed for other aromatic systems could potentially be applied. For example, the partial reduction of an aryl-CF₃ group to an aryl-CF₂H group has been achieved using specific catalytic systems nih.gov. Another potential transformation is the conversion of the CF₃ group to a carboxylic acid, although this typically requires harsh conditions such as treatment with strong acids researchgate.net. The applicability of these methods to this compound would need to be experimentally verified, as the reactivity could be influenced by the coumarin ring system.

Reactivity at the C-7 Position

The C-7 position of the coumarin ring is a common site for derivatization, often to modulate the molecule's physical and biological properties. In the case of this compound, this position is already occupied. However, understanding the synthesis and reactivity of other C-7 substituted coumarins provides insight into the potential for further modification if the trifluoromethyl group were to be introduced at a different stage or if it could be replaced.

For example, 7-hydroxycoumarins are key intermediates for the synthesis of a wide range of derivatives. The hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. For instance, 7-hydroxy-4-methyl-2H-chromen-2-one can be reacted with alkyl bromides in the presence of a base to yield 7-alkoxy derivatives rsc.org. Similarly, acylation with acid chlorides can furnish 7-acyloxycoumarins. The synthesis of this compound itself likely involves a precursor with a different functional group at the C-7 position that is then converted to the trifluoromethyl group.

Substitution Reactions at C-7

While direct bromination at the C-7 position of this compound is not extensively detailed in the provided context, electrophilic substitution reactions are a common feature of the coumarin ring system. For instance, the bromination of 3-acetylcoumarin (B160212) has been a subject of study, indicating the susceptibility of the coumarin nucleus to such transformations. acs.org Generally, the position of substitution on the coumarin ring is influenced by the existing substituents.

In a related context, the bromination of trifluoromethyl derivatives of benzene has been shown to proceed at high temperatures in the vapor phase, yielding monobromo and dibromo derivatives. google.com This suggests that under specific conditions, direct halogenation of the aromatic ring of coumarin derivatives could be achieved.

Three-Component Reactions with 7-Hydroxycoumarin Derivatives

Three-component reactions involving 7-hydroxycoumarin derivatives, such as 7-hydroxy-4-(trifluoromethyl)coumarin (B41306), provide an efficient pathway to complex molecules in a single step. researchgate.net One such reaction involves the combination of a 7-hydroxycoumarin derivative, an acetylenic ester, and an aromatic aldehyde in the presence of a base like triethylamine (B128534) (NEt3). researchgate.net This reaction leads to the formation of dialkyl (2E)-2-[aryl(hydroxy)methyl]-3-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}but-2-enedioate derivatives in good yields under mild conditions. researchgate.net

The proposed mechanism for this transformation involves the initial reaction of the 7-hydroxycoumarin with the acetylenic ester to form a vinylogous ester intermediate. This intermediate then acts as a nucleophile, attacking the aromatic aldehyde to generate the final product. researchgate.net The reaction is notable for its operational simplicity and the ability to generate molecular complexity from readily available starting materials.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| 7-hydroxy-4-(trifluoromethyl)coumarin | Dialkyl acetylenedicarboxylate | Aromatic aldehyde | NEt3 | Dialkyl (2E)-2-[aryl(hydroxy)methyl]-3-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}but-2-enedioate |

Amide Smiles Rearrangement from 7-Hydroxycoumarins

The Amide Smiles rearrangement offers a valuable method for the synthesis of 7-aminocoumarins from their corresponding 7-hydroxy precursors. nih.govacs.orgnih.gov This intramolecular nucleophilic aromatic substitution reaction involves the conversion of a 7-O-aryl ether, typically derived from an α-bromoacetamide, into a 7-N-aryl amine. acs.orgresearchgate.net

The process begins with the alkylation of a 7-hydroxycoumarin with an α-bromoacetamide to form an N-substituted acetamide-linked coumarin. acs.org Subsequent treatment with a base, such as potassium tert-butoxide, induces the O → N Smiles rearrangement. researchgate.net This rearrangement proceeds under mild conditions and can be followed by amide hydrolysis to yield the final 7-aminocoumarin (B16596) product. nih.govacs.orgnih.gov This method is advantageous as it is transition-metal-free, uses inexpensive reagents, and can often be performed as a one-pot procedure. nih.govacs.orgacs.org The reaction is applicable to a range of N-alkyl and N-aryl substituted products, providing moderate to high yields. nih.govnih.gov

| Starting Material | Reagents | Key Transformation | Product |

| 7-Hydroxycoumarin | 1. α-Bromoacetamide, Base 2. Base (e.g., Potassium tert-butoxide) | Tandem O → N Smiles rearrangement–amide hydrolysis | N-Substituted 7-aminocoumarin |

Synthesis of Novel Analogs and Conjugates

The versatile scaffold of this compound serves as a valuable starting point for the synthesis of novel analogs and conjugates with tailored properties for various applications, including the development of fluorescent probes and hybrid molecules with enhanced biological activities.

Development of Fluorescent Probes and Hydrazone Conjugates

The inherent fluorescence of the coumarin core makes this compound and its derivatives excellent candidates for the development of fluorescent probes. rsc.org Modifications at various positions of the coumarin ring can modulate the photophysical properties, leading to sensors for specific analytes. rsc.org For example, the synthesis of fluorescent probes often involves modifying the substituents at the 3 and 7-positions of the coumarin nucleus. rsc.org

Hydrazone conjugates of coumarins represent another important class of derivatives. The synthesis of these conjugates can be achieved through the condensation of a coumarin derivative containing a carbonyl group with a hydrazine (B178648) or its derivative. For instance, the reaction of 3-acetylcoumarin with thiosemicarbazide (B42300) leads to the formation of an ethylidenehydrazinecarbothioamide derivative. researchgate.net These hydrazone linkages can be designed to be cleavable under specific physiological conditions, making them useful in drug delivery systems.

| Parent Compound | Reactant | Conjugate Type | Potential Application |

| This compound derivative | Hydrazine derivative | Hydrazone conjugate | Fluorescent probe, Drug delivery |

| 3-Acetylcoumarin | Thiosemicarbazide | Hydrazone | Bioactive compound |

Exploration of Hybrid Molecules with Other Bioactive Scaffolds

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. semanticscholar.org Coumarins, including this compound, are considered privileged scaffolds for the design of such hybrid molecules due to their versatile reactivity and broad spectrum of biological activities. nih.gov

By linking the coumarin moiety to other bioactive scaffolds, it is possible to create novel compounds with potentially synergistic or multi-target activities. nih.gov For example, hybrid molecules composed of 2,4-diamino-1,3,5-triazines and coumarins or 2-imino-coumarins have been synthesized and evaluated for their cytotoxic properties. nih.govresearchgate.net The synthesis of these hybrids often involves the reaction of a coumarin derivative bearing a reactive functional group with a complementary functional group on the other bioactive scaffold. This approach has led to the discovery of new compounds with promising anticancer activity. nih.gov

In-depth Analysis of this compound Reveals Data Scarcity in Scientific Literature

While the broader class of coumarins and their derivatives are subjects of extensive research due to their wide-ranging applications in areas such as fluorescent probes, medicinal chemistry, and materials science, the specific isomer this compound appears to be a less-studied member of this family.

Research on structurally similar compounds, such as 7-amino-4-(trifluoromethyl)coumarin (B1665040), 7-(dimethylamino)-4-(trifluoromethyl)coumarin, and 7-hydroxy-4-(trifluoromethyl)coumarin, is more prevalent. These studies often detail their electronic and photophysical properties, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, absorption and emission spectra, and fluorescence quantum yields. However, the influence of different substituent groups and their positions on the coumarin ring system is known to significantly alter these properties. Consequently, data from these related but distinct molecules cannot be accurately extrapolated to represent this compound.

The specific sections and subsections outlined for this article, including detailed DFT studies, FMO analysis, electron density distribution, electrostatic potential maps, absorption and emission spectra analysis, and quantum yield determination for this compound, could not be populated with scientifically accurate and specific information due to this absence of dedicated research findings.

Therefore, a detailed article on the molecular electronic structure and photophysical properties focusing solely on this compound cannot be generated at this time. Further experimental and computational research is required to elucidate the specific characteristics of this compound.

Molecular Electronic Structure and Photophysical Properties

Fluorescence and Luminescence Characteristics

Excited State Proton Transfer (ESPT) Mechanisms

Excited-State Proton Transfer (ESPT) is a photochemical process where a proton is transferred from one part of a molecule to another upon photoexcitation. In the context of coumarin (B35378) derivatives, this phenomenon is typically studied in hydroxycoumarins, as the phenolic proton becomes significantly more acidic in the excited state.

For the closely related compound, 7-hydroxy-4-(trifluoromethyl)coumarin (B41306), the ESPT mechanism has been elucidated through detailed spectroscopic studies. Upon absorption of light, the molecule is promoted to an excited electronic state. This excitation induces a substantial shift in the electron density, moving from the hydroxyl (-OH) group towards the electron-withdrawing carbonyl (C=O) group and the trifluoromethyl (-CF3) group. This intramolecular charge transfer dramatically increases the acidity of the 7-hydroxy group, with its pKa value dropping from approximately 7.8 in the ground state to about 0.4 in the excited state. nih.gov

This heightened acidity facilitates the transfer of the proton. Research has shown that this process can occur via a bimolecular mechanism in the presence of a proton acceptor, such as a base. For instance, in an aprotic solvent like toluene (B28343) or chloroform, the presence of 1-methylimidazole (B24206) can act as a proton shuttle. bris.ac.uk The ESPT occurs on an ultrafast timescale, within approximately 1 picosecond, from the coumarin's hydroxyl group to the hydrogen-bonded base. bris.ac.uk This transfer results in the formation of an excited-state coumarin anion and the protonated base. bris.ac.uk This base-induced phototautomerization showcases a mechanism where the base facilitates proton transfer from the hydroxyl to the carbonyl group, leading to a transient tautomeric form of the molecule in its excited state.

Solvent Effects on Photophysical Behavior

The photophysical properties of coumarin derivatives, including 7-(Trifluoromethyl)-2H-chromen-2-one, are highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. This sensitivity arises from changes in the molecule's dipole moment upon electronic excitation. The interaction of the solute's ground and excited state dipole moments with the polarity of the solvent molecules leads to shifts in the absorption (λ_abs) and fluorescence (λ_em) spectra.

Generally, coumarins exhibit positive solvatochromism, where the emission peak shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases. This is because the excited state is typically more polar than the ground state. A more polar solvent will stabilize the polar excited state to a greater extent than the ground state, thus reducing the energy gap for fluorescence emission. nih.govnih.gov The difference between the absorption and emission maxima, known as the Stokes shift, also tends to increase with solvent polarity. This indicates a more significant reorganization of solvent molecules around the dye in its excited state.

The fluorescence quantum yields and lifetimes are also affected by the solvent. rsc.org These variations are often rationalized based on the formation of intramolecular charge transfer (ICT) states, which can be influenced by specific solute-solvent interactions like hydrogen bonding. nih.govrsc.org

The table below presents solvatochromic data for 7-hydroxy-4-(trifluoromethyl)coumarin, illustrating the effect of different solvents on its absorption and emission maxima.

Table 1. Photophysical Properties of 7-hydroxy-4-(trifluoromethyl)coumarin in Various Solvents.

| Solvent | Absorption Max (νabs in 10³ cm⁻¹) | Emission Max (νem in 10³ cm⁻¹) |

|---|---|---|

| n-Hexane | 30.74 | 24.75 |

| Cyclohexane | 30.67 | 24.69 |

| Carbon Tetrachloride | 30.84 | 24.33 |

| Ethyl Acetate | 30.22 | 24.09 |

| p-Xylene | 30.22 | 23.98 |

| Butyl Acetate | 30.12 | 24.24 |

| Ethyl Propionate | 30.15 | 24.81 |

| Toluene | 30.30 | 24.44 |

| 1,4-Dioxane | 30.33 | 24.09 |

| Benzene (B151609) | 30.31 | 24.24 |

Research into Aggregation-Induced Emission (AIE) Properties

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly emitting molecules are induced to emit intensely upon aggregation in a poor solvent or in the solid state. This is in contrast to the more common aggregation-caused quenching (ACQ) effect, where fluorescence is diminished upon aggregation due to the formation of non-radiative excimers via π-π stacking.

For planar aromatic molecules like coumarins, ACQ is the typically observed behavior. However, research has shown that AIE can be engineered in coumarin derivatives through specific structural modifications. nih.govacs.org The primary mechanism responsible for AIE in many systems is the Restriction of Intramolecular Motion (RIM). nih.govacs.org In dilute solutions, molecules can undergo various intramolecular rotations and vibrations, which act as non-radiative decay pathways for the excited state, thus quenching fluorescence. In the aggregated state, these motions are physically constrained, blocking the non-radiative channels and forcing the molecule to decay via radiative emission, thereby "turning on" the fluorescence. acs.org

Another mechanism that can lead to AIE in coumarins is related to the formation and restriction of a Twisted Intramolecular Charge Transfer (TICT) state. researchgate.netnih.gov In some coumarin derivatives, photoexcitation leads to a TICT state that is non-emissive. The restriction of this twisting motion in the aggregated state can inhibit the formation of the dark TICT state and promote radiative decay from a more planar, emissive excited state. researchgate.netnih.gov For example, studies on 7-hydroxy-3-(4-nitrophenyl)coumarin have shown AIE activity resulting from the restriction of the TICT mechanism. nih.gov

While AIE is not an inherent property of the basic this compound scaffold, the exploration of AIE-active coumarins is an active field of research. nih.gov By strategically modifying the coumarin core to include groups that promote intramolecular motions in solution, it is possible to design novel fluorophores that exhibit AIE, making them suitable for applications in sensors, bio-imaging, and optoelectronic devices. nazmulhosen.xyzdigitellinc.com

Advanced Applications in Research and Technology Excluding Clinical/safety

Fluorescent Probes in Biochemical and Cellular Imaging

The coumarin (B35378) scaffold, particularly when functionalized with a trifluoromethyl group, serves as a robust platform for creating fluorescent probes for imaging and sensing in complex biological systems. The trifluoromethyl group enhances the photostability and can red-shift the absorption and emission spectra, making it more suitable for biological imaging applications with common laser lines. acs.org

The development of effective biosensors and probes based on the 7-(trifluoromethyl)-2H-chromen-2-one core follows several key design principles aimed at maximizing sensitivity, selectivity, and signal response. mdpi.com A crucial strategy involves conjugating the coumarin fluorophore to a specific recognition element, such as a protein or a reactive moiety, that can interact with the target analyte. nih.govnih.gov The interaction or binding event should induce a measurable change in the fluorescence properties of the coumarin core, such as intensity, lifetime, or emission wavelength. mdpi.com

General design strategies include:

Environment-Sensitive Probes: The fluorescence of many coumarin derivatives is highly sensitive to the polarity of their microenvironment. nih.govsemanticscholar.org Biosensors can be designed where the binding of an analyte alters the local environment of the fluorophore, leading to a change in fluorescence. nih.govnih.gov This is often achieved by positioning the fluorophore at a site that undergoes a conformational change upon analyte binding. nih.govnih.gov

Turn-On/Turn-Off Probes: These probes are designed to be in a low-fluorescence ("off") state that switches to a high-fluorescence ("on") state (or vice versa) upon reaction with a specific target. nih.gov For example, a derivative, 4-trifluoromethyl-7-hydrazinyl-2H-chromen-2-one (TFCH), was designed as a "turn-on" probe for detecting biomolecule carbonyls, which are markers of oxidative stress. acs.org The hydrazinyl group reacts with carbonyls to form a highly fluorescent hydrazone. acs.org

Photoinduced Electron Transfer (PeT) Quenching: In this design, a quencher moiety is linked to the fluorophore. In the absence of the analyte, PeT occurs, quenching the fluorescence. Binding of the analyte disrupts the PeT process, restoring fluorescence.

Förster Resonance Energy Transfer (FRET): FRET-based probes involve two fluorophores, a donor and an acceptor. The binding of an analyte can change the distance or orientation between the two, altering the FRET efficiency and providing a ratiometric signal.

A key principle is to minimize the interaction of the fluorophore with the scaffold it is attached to in the unbound state to reduce background fluorescence and thereby increase the sensor's dynamic range. nih.govnih.gov Rigid scaffolds are often preferred as they can reduce non-specific interactions and lower background signals. nih.gov

Understanding the mechanism of interaction between a fluorescent probe and its target biomolecule is critical for interpreting imaging data and designing improved sensors. These interactions are often studied using a combination of spectroscopic techniques and computational modeling.

For probes like 4-trifluoromethyl-7-hydrazinyl-2H-chromen-2-one (TFCH), the primary interaction mechanism is a covalent bond formation. acs.org TFCH reacts specifically with carbonyl groups on proteins and other biomolecules, which are formed as a result of oxidative damage. The formation of the stable hydrazone bond leads to a significant increase in fluorescence, allowing for the sensitive detection of oxidative stress in live cells and tissues. acs.org

The specificity of this interaction was confirmed by experiments using oxidized bovine serum albumin (BSA), a model protein for studying carbonylation. acs.org Only the oxidized form of BSA, which contains carbonyl groups, showed a bright fluorescent band after treatment with TFCH and subsequent analysis by SDS-PAGE. acs.org

In non-covalent interactions, the binding of a probe to a biomolecule, such as a protein, can be driven by hydrophobic interactions, hydrogen bonding, or electrostatic forces. nih.govmdpi.com The resulting change in the probe's fluorescence is often due to a change in the local environment. For example, when a solvatochromic coumarin probe binds to a hydrophobic pocket on a protein, it is shielded from the aqueous environment, leading to an increase in fluorescence quantum yield and a blue shift in the emission spectrum. nih.gov Time-resolved fluorescence anisotropy can be used to study the rotational dynamics of the probe, providing information about the rigidity of its binding site. nih.gov

| Probe Derivative | Target Analyte | Interaction Mechanism | Fluorescence Change | Application |

| 4-trifluoromethyl-7-hydrazinyl-2H-chromen-2-one (TFCH) | Biomolecule Carbonyls | Covalent hydrazone formation | Turn-on (increase) | Detection of oxidative stress acs.org |

| 7-Amino-4-(trifluoromethyl)coumarin (B1665040) (AFC) derivatives | Peptidases (e.g., Caspases) | Enzymatic cleavage of a peptide substrate | Release of AFC, causing fluorescence increase | Monitoring enzyme activity medchemexpress.com |

| General Coumarin Probes | Protein binding sites | Non-covalent binding (hydrophobic, electrostatic) | Change in intensity and/or wavelength | Sensing protein conformation and binding events semanticscholar.orgnih.gov |

Laser Dyes and Optical Materials

Coumarin derivatives are renowned for their use as laser dyes, particularly in the blue-green region of the spectrum. nih.govresearchgate.net The introduction of the trifluoromethyl group at the 4-position of the coumarin ring is a common strategy to enhance the photophysical properties required for efficient laser action and for applications in other optical materials. acs.org

Coumarin-based dyes are highly valued in dye lasers because their solutions in organic solvents can produce tunable, coherent light emission. nih.govresearchgate.nettubitak.gov.tr The efficiency of a laser dye is determined by its photophysical characteristics, including a high fluorescence quantum yield, a large absorption cross-section at the pump wavelength, and minimal triplet-state losses. nih.govresearchgate.net

The substitution pattern on the coumarin ring significantly influences these properties. An electron-donating group at the 7-position, such as an amino or diethylamino group, and an electron-withdrawing group at the 4-position, like the trifluoromethyl group, create a "push-pull" electronic structure. This configuration enhances the intramolecular charge transfer (ICT) character of the first excited state, which is beneficial for laser action. The trifluoromethyl group, in particular, is known to red-shift the absorption and emission spectra compared to a methyl group, allowing for tuning of the laser output to longer wavelengths. acs.org

Theoretical and experimental studies investigate the rates of fluorescence (kflu), intersystem crossing to the triplet state (kISC), and phosphorescence (kPho) to predict and optimize laser performance. nih.gov A key challenge in laser dye design is to minimize non-radiative decay pathways and triplet-state absorption at the lasing wavelength, which can reduce the laser's efficiency. nih.govresearchgate.net The rigid, planar structure of the coumarin core helps to reduce vibrational relaxation, a non-radiative decay pathway, thus favoring fluorescence. nih.gov

| Compound | Lasing Wavelength Range (nm) | Pump Source | Solvent |

| Coumarin 153 (7-Amino-4-trifluoromethylcoumarin) | 515-580 | Nitrogen Laser (337 nm) | Ethanol |

| Coumarin 481 (7-(Diethylamino)-4-trifluoromethylcoumarin) | 450-510 | Nitrogen Laser (337 nm) | Ethanol |

Note: The table provides representative data; actual lasing ranges can vary with experimental conditions.

The excellent light-harvesting and emission properties of this compound derivatives also make them attractive candidates for use in other optoelectronic devices, such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). ossila.com

In Dye-Sensitized Solar Cells (DSSCs) , a dye molecule absorbs sunlight and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), generating a photocurrent. mdpi.com For a dye to be effective in a DSSC, it must have strong absorption in the visible spectrum, appropriate energy levels for efficient electron injection and dye regeneration, and good stability on the semiconductor surface. rsc.org Coumarin derivatives with a push-pull architecture are well-suited for this purpose. The trifluoromethyl group acts as an electron acceptor and can be part of the anchoring group that binds the dye to the TiO₂ surface, facilitating electron injection. researchgate.netrsc.org

In Organic Light Emitting Diodes (OLEDs) , an electrical current is passed through a thin film of organic material, which then emits light. The color and efficiency of the OLED are determined by the properties of the emissive organic molecule. nycu.edu.tw Blue-emitting materials are particularly important for display and lighting applications. nih.govnih.gov Coumarin derivatives, including those with a trifluoromethyl group, are investigated as blue emitters due to their high fluorescence quantum yields and good color purity. ossila.comrsc.org For example, 7-(Diethylamino)-4-(trifluoromethyl)coumarin is noted as a promising candidate for OLED applications. ossila.com The trifluoromethyl group can enhance the material's volatility, which is advantageous for fabrication by thermal evaporation, and improve its photostability, leading to longer device lifetimes. acs.org

Advanced Chemical Reagents and Ligands

Beyond its applications based on fluorescence, the this compound structure can be incorporated into more complex molecules to serve as advanced chemical reagents or as ligands in coordination chemistry.

As a chemical reagent , derivatives can be synthesized to perform specific chemical transformations or to detect particular chemical species. The TFCH probe is an excellent example, serving as a highly selective reagent for the detection and quantification of carbonyl groups in biological samples. acs.org The reactivity of the coumarin ring or its substituents can be harnessed for various synthetic purposes.

In coordination chemistry , molecules containing the coumarin scaffold can act as ligands , binding to metal ions to form coordination complexes. chalmers.semdpi.com The oxygen atoms of the lactone group and any additional donor atoms substituted onto the ring (e.g., nitrogen in an amino group or oxygen in a hydroxyl group) can chelate to a metal center. The trifluoromethyl group can influence the electronic properties of the ligand, affecting the stability and reactivity of the resulting metal complex. nih.gov These complexes can have interesting photophysical, catalytic, or magnetic properties. The rigid coumarin backbone can provide a well-defined coordination geometry, making these ligands useful in the design of functional metal-organic frameworks (MOFs) or discrete molecular complexes. roaldhoffmann.com

Spectrophotometric Reagents for Metal Ion Determination

The utilization of this compound as a spectrophotometric reagent for the determination of metal ions is not well-documented in existing scientific literature. While the broader class of coumarin derivatives is known for their fluorescent properties and their ability to form complexes with various metal ions, specific applications of the 7-trifluoromethyl substituted variant in this analytical capacity are not readily found. researchgate.netresearchgate.netfrontiersin.orghumanjournals.comnih.gov

Spectrophotometric methods for metal ion detection often rely on chromogenic organic reagents that form colored complexes with specific metal ions, allowing for their quantification. mdpi.comijmr.net.in The key characteristics of an effective spectrophotometric reagent include the formation of a stable, single complex with a defined stoichiometry over a wide pH range, a rapid complex formation reaction, high selectivity for the target metal ion, and high molar absorptivity. mdpi.com

Although coumarin-based fluorescent probes have been developed for detecting heavy metal ions such as iron, copper, and zinc, the research has not specifically highlighted this compound for this purpose. nih.gov The following table summarizes the current status of its application in this area.

| Application | Status | Metal Ions Detected |

| Spectrophotometric Reagent | Data Not Available | Not Applicable |

Table 1: Application of this compound in Spectrophotometric Metal Ion Determination

Carbon Monoxide Release Molecules (CORMs) based on Coumarin Derivatives

Carbon monoxide-releasing molecules (CORMs) are compounds designed to deliver controlled amounts of carbon monoxide (CO) to biological systems. frontiersin.org CO is recognized as a gasotransmitter with various physiological roles, and CORMs are developed to harness its therapeutic potential without the risks associated with CO gas inhalation. frontiersin.org

Research into novel CORMs has led to the exploration of coumarin derivatives as scaffolds. A study on the synthesis and biological activity of CORMs based on coumarin derivatives has reported the development of a compound derived from this compound. Specifically, [7-(2-Propyn-1-yloxy)-4-trifluoromethyl-2H-chromen-2-one] hexacarbonyl-dicobalt was synthesized and characterized. researchgate.net

The synthesis involved the precursor 7-(2-Propyn-1-yloxy)-4-trifluoromethyl-2H-chromen-2-one. researchgate.net This demonstrates the utility of the this compound backbone in creating more complex molecules with specific functionalities, in this case, the ability to carry and release carbon monoxide.

The resulting cobalt-complexed coumarin derivative represents a class of metal carbonyl CORMs. The design of such molecules is a significant area of research, with a focus on controlling the rate and trigger for CO release. humanjournals.com While the parent coumarin itself may not release CO, its derivatization into a metal carbonyl complex imparts this functionality.

The table below outlines the key aspects of the coumarin-based CORM derived from this compound.

| CORM Derivative | Precursor | Metal Center | Key Feature |

| [7-(2-Propyn-1-yloxy)-4-trifluoromethyl-2H-chromen-2-one] hexacarbonyl-dicobalt | 7-(2-Propyn-1-yloxy)-4-trifluoromethyl-2H-chromen-2-one | Cobalt | Serves as a carrier for carbon monoxide |

Table 2: this compound Derivative as a Carbon Monoxide-Releasing Molecule

Biological and Mechanistic Investigations in Vitro and Computational Focus

Enzyme Inhibition Studies and Mechanistic Insights

The unique structural characteristics of 7-(Trifluoromethyl)-2H-chromen-2-one and its derivatives have prompted extensive research into their ability to inhibit various enzymes. The presence of the electron-withdrawing trifluoromethyl group on the coumarin (B35378) scaffold often enhances binding affinity and inhibitory potency.

Alpha-Glucosidase and Alpha-Amylase Inhibition

While direct studies on this compound are limited, the broader class of coumarin derivatives has been identified as a promising source of inhibitors for α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. Inhibition of these enzymes is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. Research on flavonoid-coumarin hybrids has identified dual inhibitors of both α-glucosidase and α-amylase, with kinetic analyses suggesting irreversible modes of inhibition. nih.gov Studies on biscoumarin derivatives have also yielded potent α-glucosidase inhibitors, with some halogenated compounds showing activity in the low micromolar range. nih.gov This suggests that the coumarin scaffold is a viable starting point for developing effective inhibitors for these enzymes.

Cholinesterase (AChE, BChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are central to the symptomatic treatment of Alzheimer's disease. nih.gov Coumarin derivatives have been extensively investigated for this purpose. While specific data for this compound is not available, studies on structurally related compounds are informative. For instance, a series of C4-C7-tethered biscoumarin derivatives linked through a piperazine (B1678402) moiety were evaluated, with one derivative showing an IC50 value of 6.30 µM against human AChE. mdpi.com The coumarin scaffold is recognized for its potential in developing potent cholinesterase inhibitors, often with selectivity for one enzyme over the other. researchgate.netnih.govnih.gov

PI3K Pathway Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently overactive in various cancers, making it a prime target for anticancer drug development. researchgate.netnih.gov Research has shown that the coumarin scaffold is a valuable pharmacophore for designing PI3K inhibitors. nih.goveurekaselect.com Various coumarin derivatives have been synthesized and found to suppress the PI3K/Akt/mTOR pathway, leading to cytotoxic effects in cancer cell lines like HL60 and HepG2. mdpi.com For example, certain coumarin analogs possessing pyridinylurea units were found to be potent PI3K inhibitors, capable of suppressing the phosphorylation of Akt and inducing apoptosis in K562 leukemia cells. nih.goveurekaselect.com Although specific inhibitory concentrations for this compound have not been reported, the collective findings indicate that coumarin derivatives can effectively target this critical oncogenic pathway, with some compounds exhibiting IC50 values in the low micromolar range against various cancer cell lines. researchgate.netnih.gov

Protease (e.g., Trypsin) and Lipoxygenase Inhibition

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of inflammatory mediators, and their inhibition is a target for anti-inflammatory therapies. nih.govdntb.gov.uasciforum.net Several studies have demonstrated the potential of coumarin derivatives as LOX inhibitors. mdpi.com For example, a study on 7-hydroxy-6-methoxy-2H-chromen-2-one, a structurally similar compound, reported significant LOX inhibitory activity with an IC50 value of 116.83±0.02μM. nih.gov While direct inhibitory data for this compound against LOX or proteases like trypsin is not well-documented, the general inhibitory capacity of the coumarin class against these enzymes suggests potential activity. The ubiquitin-proteasome system, which involves proteases, is another target where inhibitors are crucial, particularly in cancer therapy. nih.gov

Study of Molecular Targets and Binding Affinities

Computational methods, particularly molecular docking, have been instrumental in understanding how coumarin derivatives interact with their enzyme targets. These studies help to elucidate the structure-activity relationships and guide the design of more potent inhibitors. For instance, docking studies on furochromone derivatives bearing a trifluoromethylphenyl group revealed that the electron-withdrawing fluorine atoms form key hydrogen and/or halogen bonds with enzyme residues, which likely accounts for their enhanced biological activity. nih.gov Molecular docking of various coumarin derivatives has been performed against targets like cholinesterases and lipoxygenase, providing insights into their binding modes. nih.govdntb.gov.uanih.govresearchgate.net These in silico analyses consistently show that the coumarin scaffold fits well into the active sites of various enzymes, and substitutions, such as the trifluoromethyl group, can significantly influence binding affinity and selectivity.

Antimicrobial Research Focus

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents, with coumarin derivatives showing considerable promise. nih.gov The inclusion of a trifluoromethyl group, as in this compound, has been shown to enhance the antimicrobial properties of the coumarin nucleus.

A notable study investigated the antibacterial activity of several synthesized coumarin derivatives, including 7-hydroxy-4-trifluoromethylcoumarin, a closely related analog. nih.govresearchgate.netnih.gov This compound demonstrated significant activity against various food-poisoning bacteria. Specifically, it showed strong inhibition against Bacillus cereus and had a minimum inhibitory concentration (MIC) of 1.7 mM against Enterococcus faecium. nih.govresearchgate.netnih.gov Further research confirmed that coumarin derivatives featuring both CF3 and OH substituents exhibit enhanced antibacterial effects. nih.govnih.gov Other studies on coumarins containing a trifluoromethyl group have also reported potent antifungal activities against a range of fungal strains, including Fusarium species. nih.govresearchgate.net

The proposed mechanism for the antibacterial action of coumarins involves damage to the bacterial cell membrane. nih.govorientjchem.org The collective evidence underscores the potential of trifluoromethyl-substituted coumarins as a valuable class of antimicrobial compounds.

Table 1: Antibacterial Activity of 7-hydroxy-4-trifluoromethylcoumarin

| Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|

| Bacillus cereus | High Activity (inhibition zone >20 mm) | nih.gov |

| Enterococcus faecium | 1.7 mM | nih.govresearchgate.net |

Antifungal Activity Assessment and Mechanism of Action

Coumarin derivatives are recognized as a class of compounds with a wide spectrum of biological activities, including antifungal properties. nih.gov Research into newly synthesized coumarins has demonstrated significant activity against various fungal species. For instance, derivatives such as 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one were tested against Aspergillus niger and Candida albicans, showing promising antifungal effects when compared to the standard drug fluconazole. nih.gov

Computational and in silico studies have been employed to predict the mechanisms underlying the antifungal action of related compounds. Molecular docking studies on novel chromenol derivatives suggest that the inhibition of sterol 14α-demethylase (CYP51) is a likely mechanism of their antifungal activity. nih.gov This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov The inhibition of CYP51 disrupts membrane integrity, leading to fungal growth inhibition. nih.gov Furthermore, in silico predictions for 1H-1,2,4-triazole functionalized chromenols indicated lanosterol (B1674476) 14 alpha-demethylase inhibition as a probable mechanism of action. nih.gov

Table 1: Antifungal Activity of Related Coumarin Derivatives

| Compound Class/Derivative | Tested Fungi | Observed Activity/Mechanism | Reference |

|---|---|---|---|

| Substituted Methoxy-2H-chromen-2-ones | Aspergillus niger, Candida albicans | Showed significant antifungal activities compared to fluconazole. | nih.gov |

| 1H-1,2,4-triazole functionalized chromenols | Various fungi including Trichoderma viride and Aspergillus fumigatus | High activity, with some compounds being more active than ketoconazole (B1673606) and bifonazole. The predicted mechanism is the inhibition of CYP51. | nih.gov |

| Coumarin triazole derivatives | Aspergillus flavus, Candida albicans | Some derivatives showed broad-spectrum inhibitory activity, particularly against Aspergillus flavus. | niscpr.res.in |

Antibacterial Effects and Oxidative Stress Modulation in Microorganisms

The antibacterial potential of coumarin derivatives has been investigated against various food-poisoning bacteria. In screening tests, derivatives including 7-hydroxy-4-trifluoromethyl coumarin demonstrated good antibacterial activity, with Bacillus cereus showing high sensitivity. nih.gov While many coumarins show broad activity, they have been reported to be particularly effective against Gram-negative bacteria by damaging cell membranes. nih.gov Trifluoromethyl pyrimidinone compounds, while primarily studied for antitubercular effects, also showed good activity against Gram-positive bacteria. nih.gov

A key mechanism implicated in the antimicrobial action of many natural compounds is the induction of oxidative stress. mdpi.com Pro-oxidant properties can trigger the production of reactive oxygen species (ROS) within microbial cells, leading to damage of essential biological molecules and disruption of cellular integrity. mdpi.com For example, the antibacterial activity of certain essential oils has been linked to the accumulation of ROS, which disrupts the bacterial membrane and causes the leakage of intracellular contents. mdpi.com This disturbance in the balance between ROS production and the microorganism's antioxidant defenses can lead to cell death. mdpi.com It is plausible that trifluoromethyl-substituted coumarins could exert their antibacterial effects through similar oxidative stress-modulating pathways.

Antitubercular Activity Evaluation

The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents. In this context, compounds containing the trifluoromethyl group have been a focus of interest. A series of trifluoromethyl pyrimidinone compounds were identified in a whole-cell screen against Mycobacterium tuberculosis. nih.govfrontiersin.org Several of these compounds displayed potent activity, with minimum inhibitory concentrations (MIC) required to inhibit 90% of bacterial growth (IC90) being less than 5 μM. nih.govfrontiersin.orgresearchgate.net A representative compound from this series demonstrated rapid, concentration-dependent bactericidal activity against replicating M. tuberculosis bacilli. nih.gov

Other coumarin derivatives have also been evaluated for their antitubercular efficacy. For example, 8-[(4-Chloro phenyl) sulfonyl]-7-Hydroxy-4-Methyl-2H-chromen-2-One was found to have in vitro antitubercular activity and showed significant efficacy in guinea pig models, comparable to standard drugs like isoniazid (B1672263) and rifampicin. nih.gov A study of 4-methyl-7-substituted coumarin hybrids against various TB strains, including multi-drug resistant (MDR-TB) strains, also identified molecules with promising activity in the 1 to 10 μg/mL concentration range against Mycobacterium tuberculosis H37Rv. mdpi.com

Table 2: Antitubercular Activity of Related Trifluoromethyl and Coumarin Compounds

| Compound Series | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Trifluoromethyl pyrimidinones | Mycobacterium tuberculosis | Potent activity with IC90 < 5 μM; demonstrated bactericidal effects. | nih.govfrontiersin.orgresearchgate.net |

| 8-[(4-Chloro phenyl) sulfonyl]-7-Hydroxy-4-Methyl-2H-chromen-2-One | M. tuberculosis (sensitive strain) | In vitro MIC of 0.99 mg/L; significant in vivo efficacy in guinea pigs. | nih.gov |

| 4-methyl-7-substituted coumarin hybrids | M. tuberculosis H37Rv and MDR-TB strains | Promising activity in the range of 1-10 μg/mL against H37Rv. | mdpi.com |

Anti-inflammatory Research using In Vitro Models

Coumarin derivatives have been extensively investigated for their anti-inflammatory properties. In vitro models, often using lipopolysaccharide (LPS)-induced macrophages, are standard for evaluating these effects. Research on 2-trifluoromethyl-2H-chromene ethers has shown that these compounds can function as selective COX-2 inhibitors. nih.gov One derivative significantly suppressed the LPS-induced release of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) and inhibited the expression of COX-2 and iNOS. nih.gov The mechanism of action was suggested to involve binding to COX-2 and suppressing the NF-κB signaling pathway. nih.gov

Similarly, a series of 7-(2-oxoalkoxy)coumarins were studied in LPS-induced J774 macrophages. Many of these compounds inhibited the production of NO and interleukin-6 (IL-6) by over 50% at a concentration of 100 μM. researchgate.net The substitution with a 7-(2-oxoalkoxy) group was found to enhance the anti-inflammatory properties of the parent 7-hydroxycoumarins. researchgate.net Other coumarin-based hybrids have demonstrated anti-inflammatory effects by downregulating NF-kβ activity, resulting in reduced production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. nih.gov

Antiproliferative and Anticancer Research in Cell Lines (Mechanism of Action)

The coumarin scaffold is a privileged structure in the development of anticancer agents, with derivatives showing diverse mechanisms of action, including the inhibition of angiogenesis, cell cycle arrest, and induction of apoptosis. frontiersin.orgnih.govnih.gov Specifically, derivatives such as 7-hydroxy-3-aryloxy-2-triftuoromethyl-4H-4-chromenones have been synthesized and evaluated for their in vitro antitumor activity against various human cancer cell lines. researchgate.net

A key mechanism through which anticancer compounds exert their effects is the disruption of the cell cycle in cancer cells. nih.gov A novel trifluoromethyl benzopyran derivative was shown to suppress the viability of HeLa human cervical cancer cells by inducing G1 cell cycle arrest. nih.gov This arrest was associated with an increase in the levels of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. nih.gov

Other coumarin derivatives have been found to induce cell cycle arrest at different phases. For instance, a 3,5,8-trisubstituted coumarin derivative caused alterations in the cell cycle of MCF-7 breast cancer cells, leading to a significant increase in the cell population in the G2/M phase. nih.gov This arrest prevents the cells from entering mitosis, ultimately inhibiting proliferation. nih.gov The ability of trifluoromethyl-containing coumarins to modulate cell cycle progression highlights their potential as antiproliferative agents.